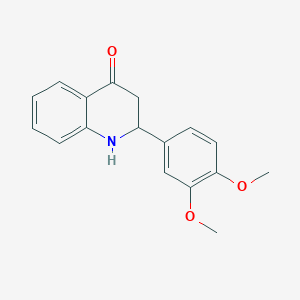

2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

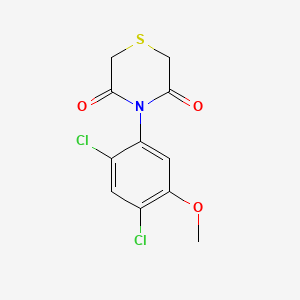

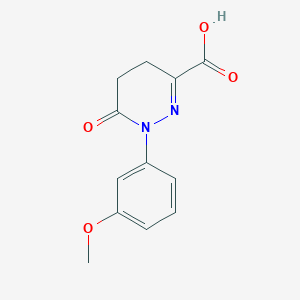

The compound “2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . The presence of the 3,4-dimethoxyphenyl group suggests that there are two methoxy (OCH3) substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring system, with the 2-position bearing a 3,4-dimethoxyphenyl substituent . The exact 3D conformation would depend on the specific stereochemistry at the 2-position of the quinoline ring.Chemical Reactions Analysis

As a quinoline derivative, this compound might undergo electrophilic substitution reactions similar to those of other aromatic compounds . The presence of the electron-donating methoxy groups could potentially activate the phenyl ring towards further electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic nature and the presence of the methoxy groups. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings .Aplicaciones Científicas De Investigación

Antioxidant and Antitumor Agent Synthesis

2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family, exhibits significant biological properties including antioxidant and antitumor activities. An alternative synthesis methodology for this compound has been developed, enhancing its application potential in pharmacological fields (Parry et al., 2021).

Antioxidant Activity

A mild and efficient one-pot procedure for synthesizing biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed, including those with antioxidant properties. This technique is notable for its efficiency and the wide range of functional tolerance in the aldehydes used (Pandit et al., 2015).

Antiradical Properties

The antiradical activity of synthesized 4-aryl-3,4-dihydroquinolin-2(1H)-ones has been explored. These compounds, particularly derivatives of syringaldehyde, showed high antiradical activity in inhibition tests, comparable with or higher than widely used antioxidants (Mieriņa et al., 2014).

Potential Therapeutic Applications

A derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, has shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-16-8-7-11(9-17(16)21-2)14-10-15(19)12-5-3-4-6-13(12)18-14/h3-9,14,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPPBUIMJRYVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)

![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)

![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)

![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)